molecular formula C10H16N2O2S B2647114 Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate CAS No. 22900-84-1

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

Cat. No. B2647114
CAS RN: 22900-84-1
M. Wt: 228.31
InChI Key: IVEWAQJNZOLYPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of thiazole derivatives, like other organic compounds, can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography3.


Chemical Reactions of Thiazole Derivatives
Thiazoles can undergo a variety of chemical reactions, including alkylation, acylation, S-oxidation, and reactions at the 2-position carbon
2.


Scientific Research Applications

Synthetic Applications

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied extensively. These compounds are valuable in chemical synthesis, forming the basis for more complex structures. For instance, derivatives of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate were synthesized using readily available materials and verified through various spectral techniques. These compounds were further investigated for their antimicrobial activities against several bacterial and fungal strains, highlighting their potential applications in medical and pharmaceutical research (Desai, Bhatt & Joshi, 2019).

Structural and Computational Chemistry

The compound has been a subject of interest in structural and computational chemistry. Studies involving characterization through spectroscopy, single-crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) have been conducted. These studies provide insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, contributing significantly to the understanding of the compound's chemical behavior and potential applications in technology and materials science (Haroon et al., 2019).

Antimicrobial and Antitumor Activities

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate and its analogs have been tested for antimicrobial and antitumor activities. Some synthesized analogs displayed significant inhibitory effects against certain strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Additionally, some compounds exhibited promising antitumor activity against human tumor cell lines, indicating their potential application in cancer research and therapy (Balkan, Urgun & Özalp, 2001).

Corrosion Inhibition

Research has also explored the use of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives as corrosion inhibitors. Studies on the corrosion inhibition efficiency of these compounds, particularly in protecting metal alloys in corrosive environments, have shown promising results. These findings are critical for industries where metal durability and longevity are crucial, such as in infrastructure and manufacturing (Raviprabha & Bhat, 2019).

Safety And Hazards

Like with any chemical compound, the safety and hazards associated with a specific thiazole derivative would depend on its exact structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use567.


Future Directions

Thiazole derivatives continue to be an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research will likely continue to explore the wide range of biological activities exhibited by these compounds2.


Please note that this information is general in nature, and specific information about “Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate” may not be included. For detailed information, consulting scientific literature or a chemistry professional would be beneficial.


properties

IUPAC Name

ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEWAQJNZOLYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

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